Isoliquiritin Isoliquiritin Isoliquiritin is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2' and 4' and a beta-D-glucopyranosyloxy group at position 4 respectively. It has a role as an antineoplastic agent and a plant metabolite. It is a member of chalcones, a member of resorcinols, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a trans-chalcone.
Isoliquiritin is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza Glabra (part of).
Brand Name: Vulcanchem
CAS No.: 5041-81-6
VCID: VC21337466
InChI: InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol

Isoliquiritin

CAS No.: 5041-81-6

Cat. No.: VC21337466

Molecular Formula: C21H22O9

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Isoliquiritin - 5041-81-6

CAS No. 5041-81-6
Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
IUPAC Name (E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Standard InChI InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+
Standard InChI Key YNWXJFQOCHMPCK-FPYGCLRLSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Melting Point 187 - 189 °C

Chemical Structure and Properties

Isoliquiritin is characterized by a specific chemical structure with the molecular formula C21H22O9 and a molecular weight of 418.394 Daltons . This flavonoid glycoside compound contains 5 defined stereocenters, all with absolute stereochemistry, and 1 E/Z center . The compound's structure includes multiple hydroxyl groups that contribute to its biological activities and interactions with target proteins.

Physical and Chemical Characteristics

Isoliquiritin possesses distinct physical and chemical properties that facilitate its identification and analysis in research settings. The following table summarizes key analytical parameters for isoliquiritin:

ParameterValue
Molecular FormulaC21H22O9
Molecular Weight418.394
StereochemistryABSOLUTE
Defined Stereocenters5/5
E/Z Centers1
Regression Equationy = 1.9590x + 0.0010
R² Value0.9920
Linear Range0.052 - 4.021 ng/mL
LOQ0.81 ng/mL
LOD0.26 ng/mL

This compound can be identified through chromatographic methods with a characteristic retention time of 4.33 and produces MS data with fragment ions at m/z 417.12 and 255.06 . These analytical parameters are essential for accurate identification and quantification of isoliquiritin in complex biological samples or natural extracts.

Pharmacological Activities

Isoliquiritin demonstrates a broad spectrum of pharmacological activities that make it a promising candidate for various therapeutic applications. Studies have revealed its potential in multiple areas, from neurological disorders to infectious diseases.

Antidepressant Effects

One of the most thoroughly investigated properties of isoliquiritin is its antidepressant activity. Research has demonstrated that isoliquiritin administration significantly reduced immobility time in both the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice at doses of 10, 20, and 40 mg/kg, indicating substantial antidepressant-like effects . These behavioral changes were observed 30 minutes after oral administration, suggesting relatively rapid onset of action.

Further studies have shown that isoliquiritin profoundly attenuates lipopolysaccharide (LPS) or chronic social defeat stress (CSDS)-induced depressive symptoms, as well as CSDS-induced anxiety behavior . This suggests a multifaceted approach to mood regulation that extends beyond simple neurotransmitter modulation.

Anti-inflammatory Properties

Isoliquiritin exhibits potent anti-inflammatory effects through multiple pathways. Research has shown that it can significantly downregulate the protein expression of NF-κB and reduce the mRNA expressions of inflammatory cytokines such as NF-κB and IL-1β in various experimental models . This anti-inflammatory action contributes to its neuroprotective effects and potential utility in treating inflammatory conditions.

Antimicrobial Activity

Isoliquiritin has demonstrated significant antimicrobial properties, particularly against fungal pathogens. Studies have revealed notable antifungal activity against several tested pathogens, with particular efficacy against P. litchi Chen (minimum inhibitory concentration of 27.33 mg/L) . This antimicrobial activity extends to bacterial pathogens as well, as evidenced by its synergistic effects with conventional antibiotics.

Antibacterial Enzyme Inhibition

Recent research has identified isoliquiritin as a novel specific inhibitor of the New Delhi metallo-β-lactamase-1 (NDM-1) enzyme, which is a major contributor to carbapenem resistance in Enterobacteriaceae . This inhibitory activity enhances the effectiveness of carbapenem antibiotics against resistant bacterial strains, representing a significant discovery in the fight against antimicrobial resistance.

Molecular Mechanisms of Action

The therapeutic effects of isoliquiritin are underpinned by complex molecular mechanisms that influence various cellular processes. Research has elucidated several pathways through which isoliquiritin exerts its biological effects.

Neurological Mechanisms

In neurological contexts, isoliquiritin demonstrates a cytoprotective effect on corticosterone-induced neurotoxicity in PC12 cells . This protection appears to operate through multiple mechanisms, including:

  • Antioxidant action

  • Inhibition of intracellular calcium ([Ca2+]i) overload

  • Inhibition of the mitochondrial apoptotic pathway

  • Modulation of the p53-dependent pathway

  • Crosstalk with Akt activities

These mechanisms collectively contribute to the neuroprotective and antidepressant effects observed in both in vitro and in vivo studies.

The miRNA-27a/SYK/NF-κB Pathway

A groundbreaking discovery in the understanding of isoliquiritin's antidepressant effects involves the miRNA-27a/SYK/NF-κB signaling axis. Research has shown that miRNA-27a expression is downregulated in the serum of depressed patients and in rodent models of depression . Isoliquiritin administration significantly upregulates miRNA-27a expression, which in turn reduces the expression of SYK (Spleen Tyrosine Kinase), a key regulator of inflammatory responses .

This modulation of the miRNA-27a/SYK/NF-κB pathway leads to decreased activation of NF-κB, a central mediator of inflammatory responses, resulting in reduced production of pro-inflammatory cytokines and diminished neuroinflammation . This mechanism appears to be critical for isoliquiritin's antidepressant effects, as inhibition of miRNA-27a significantly reverses the therapeutic efficacy of isoliquiritin in animal models of depression .

NLRP3 Inflammasome Suppression

Isoliquiritin exhibits potent anti-inflammatory effects through the suppression of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation . Research has demonstrated that isoliquiritin treatment decreases the protein levels of NLRP3, cleaved Caspase-1, IL-1β, and GSDMD-N in the hippocampus of depression model animals .

In experimental settings, isoliquiritin protected primary microglia against LPS and adenosine triphosphate (ATP) elicited NLRP3 inflammasome activation, reducing the protein levels of p-NF-κB, NLRP3, cleaved Caspase-1, IL-1β, and GSDMD-N . This inhibition of the NLRP3 inflammasome pathway contributes significantly to isoliquiritin's anti-inflammatory and neuroprotective effects.

NDM-1 Enzyme Inhibition

Isoliquiritin has been identified as a specific inhibitor of the NDM-1 enzyme, with an IC50 value of 38.6 μg/ml . This inhibition is highly selective, as isoliquiritin showed minimal activity against the NDM-5 mutant and the VIM-1 type B β-lactamase under identical experimental conditions .

The inhibition of NDM-1 by isoliquiritin restores the susceptibility of NDM-1-producing bacteria to carbapenem antibiotics, demonstrating significant potential as an adjuvant therapy to enhance the efficacy of existing antimicrobial agents against resistant pathogens .

Therapeutic Applications

The diverse pharmacological activities of isoliquiritin suggest numerous potential therapeutic applications across multiple medical fields.

Treatment of Depression and Anxiety

The antidepressant properties of isoliquiritin have been well-documented in preclinical studies, making it a promising candidate for the treatment of depression and anxiety disorders . Its ability to modulate the miRNA-27a/SYK/NF-κB pathway and suppress the NLRP3 inflammasome offers a novel mechanism of action that differs from conventional antidepressants, potentially providing benefits in treatment-resistant cases or as an adjunct to existing therapies .

Neuroprotection

Isoliquiritin has demonstrated significant neuroprotective effects in various experimental models. In depression model animals, isoliquiritin upregulated the hippocampal NeuN protein level, improved the survival and morphology of neurons, and decreased pyroptosis-related neuronal cell death . These neuroprotective properties suggest potential applications in neurodegenerative disorders and conditions characterized by neuronal damage.

Combating Antimicrobial Resistance

The specific inhibition of NDM-1 by isoliquiritin represents a significant advancement in the field of antimicrobial resistance . NDM-1-producing Enterobacteriaceae have emerged as serious clinical threats with high mortality rates, and the ability of isoliquiritin to restore carbapenem activity against these pathogens offers a novel approach to combating this growing problem .

Experimental evidence supports the synergistic effect of isoliquiritin combined with meropenem against NDM-1-producing bacteria, as demonstrated through checkerboard tests, growth curve assays, and time-kill assays . This synergistic activity occurs without affecting the growth of bacteria directly, suggesting a targeted mechanism that could minimize adverse effects and resistance development .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of isoliquiritin in various matrices are essential for research and quality control purposes. Several analytical methods have been developed and validated for this purpose.

Chromatographic Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) represents the most common analytical approach for isoliquiritin analysis. Research has established specific parameters for isoliquiritin detection, including:

  • Retention time: 4.33

  • MS data: m/z 417.12 (parent ion) and 255.06 (fragment ion)

  • Collision energy: 35 eV

  • Collision voltage: 18 V

These parameters enable the specific identification of isoliquiritin in complex mixtures, such as plant extracts or biological samples.

Quantitative Analysis

For quantitative analysis, validated methods have been developed with the following performance characteristics:

  • Regression equation: y = 1.9590x + 0.0010

  • Coefficient of determination (R²): 0.9920

  • Linear range: 0.052 - 4.021 ng/mL

  • Limit of quantification (LOQ): 0.81 ng/mL

  • Limit of detection (LOD): 0.26 ng/mL

These analytical parameters demonstrate high sensitivity and reliability for the quantification of isoliquiritin, facilitating accurate measurement in research and quality control applications.

Source and Extraction

Isoliquiritin is primarily derived from licorice (Glycyrrhiza species), particularly Glycyrrhiza uralensis . This plant has a long history of use in traditional medicine across various cultures, particularly in East Asia. The extraction and purification of isoliquiritin typically involve specialized techniques to isolate this specific compound from the complex mixture of constituents present in licorice.

As a flavonoid glycoside, isoliquiritin represents one of several bioactive compounds found in licorice, each with unique pharmacological properties. The specific extraction and purification methods used can significantly impact the yield and purity of isoliquiritin obtained from natural sources.

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